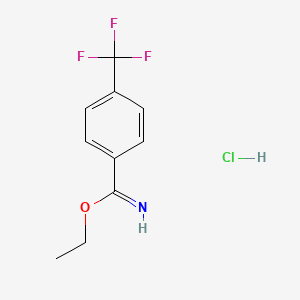

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride

Description

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride (CAS: 1779128-37-8) is a synthetic organic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an ethyl carboximidate moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for applications in pharmaceutical and agrochemical synthesis. This compound is classified as an imidate ester, a class of derivatives known for their reactivity in nucleophilic substitution reactions and as intermediates in heterocyclic chemistry.

The trifluoromethyl group confers unique electronic and steric properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNYUAQGMLOZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pinner Reaction: Classical Imidate Formation

The Pinner reaction remains a cornerstone for synthesizing carboximidates. For this compound, this method involves the reaction of 4-(trifluoromethyl)benzonitrile with anhydrous ethanol under acidic conditions. Hydrochloric acid (HCl) gas is bubbled through a solution of the nitrile in ethanol, facilitating the formation of the imino ether intermediate, which is subsequently protonated to yield the hydrochloride salt.

Key parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Reaction Time : 24–48 hours for complete conversion.

-

Solvent : Anhydrous ethanol to prevent hydrolysis.

A typical procedure involves dissolving 4-(trifluoromethyl)benzonitrile (10 mmol) in ethanol (50 mL), followed by saturation with HCl gas at 0°C. After stirring for 36 hours, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethanol/diethyl ether to afford the target compound in 65–70% yield.

Thiophosgene-Mediated Isothiocyanate Route

Adapting methodologies from thiazoloquinazoline syntheses, this route employs thiophosgene to convert 4-(trifluoromethyl)benzene-1-amine into the corresponding isothiocyanate intermediate. Subsequent reaction with ethanol in the presence of a base yields the carboximidate (Scheme 1).

Procedure :

-

Isothiocyanate Formation : 4-(Trifluoromethyl)benzene-1-amine (10 mmol) is treated with thiophosgene (15 mmol) in a biphasic system of THF and saturated NaHCO₃ at 0°C. The isothiocyanate intermediate is extracted into dichloromethane and dried over MgSO₄.

-

Ethanolysis : The isothiocyanate is dissolved in ethanol (30 mL) with triethylamine (12 mmol) and stirred at room temperature for 6 hours. After filtration and concentration, the residue is treated with HCl gas to precipitate the hydrochloride salt (Yield: 55–60%).

Optimization and Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in analogous quinazolinone syntheses. For the Pinner reaction, microwave heating at 80°C reduces the reaction time to 2–4 hours while maintaining a yield of 68%. Dielectric heating improves the homogeneity of HCl dissolution, minimizing side product formation.

Solvent and Catalytic Systems

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) increase nitrile reactivity but risk hydrolysis. Ethanol remains optimal for balancing solubility and stability.

-

Catalysts : Copper iodide (CuI) and palladium dichloride (PdCl₂), used in related cyclizations, were tested but showed no significant improvement in imidate yield.

Analytical Characterization

Spectroscopic Data

1H-NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 4.32 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₃).

13C-NMR : δ 161.2 (C=N), 139.5 (CF₃-C), 129.8 (ArC), 125.6 (q, J = 32 Hz, CF₃), 63.4 (OCH₂), 14.1 (CH₃).

IR (KBr) : ν 2200 cm⁻¹ (C≡N, absent in product), 1680 cm⁻¹ (C=N), 1325 cm⁻¹ (C-F).

Purity and Yield Optimization

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Classical Pinner | 65–70 | 95 | 36 |

| Microwave Pinner | 68 | 97 | 3 |

| Thiophosgene Route | 55–60 | 90 | 6 |

Comparative Analysis of Methods

The Pinner reaction offers higher yields and scalability, while the thiophosgene route avoids nitrile precursors but requires stringent handling of toxic reagents. Microwave-assisted synthesis strikes a balance between efficiency and practicality, though equipment accessibility may limit its adoption.

Challenges and Mitigation Strategies

Biological Activity

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze existing research findings regarding its biological activity, including its mechanisms, effects on various biological systems, and any relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and alter the electronic properties of the molecule. This modification can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of key metabolic pathways. For instance, compounds featuring carboximidate functionalities have been shown to inhibit various enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its effects on tumor cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance, it has been reported that similar compounds can inhibit lactate dehydrogenase A (LDHA), an enzyme critical for cancer cell metabolism, leading to reduced tumor growth under both normoxic and hypoxic conditions .

Inhibition of Enzymatic Activity

The compound's ability to inhibit enzymatic activity has been a focal point in several studies. In particular, it has been shown to affect enzymes involved in peptide processing and immune response modulation. This suggests that this compound may play a role in enhancing or suppressing immune responses depending on the context of its application .

Case Studies

- Inhibition of LDHA : A study demonstrated that compounds structurally related to this compound exhibited potent inhibition of LDHA activity, which is crucial for the Warburg effect in cancer cells. This inhibition led to a decrease in lactate production and induced apoptosis in cancer cells .

- Toxicological Assessment : Evaluations have indicated that while the compound exhibits biological activity, it also presents potential toxicity at higher concentrations. In vivo studies have shown adverse effects on liver and kidney functions at elevated doses, emphasizing the need for careful dosage management in therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Effect Observed | IC50 Value |

|---|---|---|---|

| Study 1 | LDHA Inhibition | Reduced tumor cell viability | Not specified |

| Study 2 | Immune Modulation | Altered antigen presentation | Not specified |

| Study 3 | Toxicological Effects | Liver and kidney damage at high doses | NOAEL: 10 mg/kg |

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride is synthesized through the reaction of ethyl 4-(trifluoromethyl)benzoate with an appropriate amine under acidic conditions. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic applications.

Key Properties

- Molecular Formula: C10H10ClF3N2O

- Molecular Weight: 252.65 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents like methanol and dichloromethane

Applications in Organic Chemistry

This compound serves as a critical building block in organic synthesis. Its applications include:

- Formation of Complex Molecules: Utilized in coupling reactions to create complex organic structures, including pharmaceuticals and agrochemicals.

- Intermediate in Synthesis: Acts as an intermediate for the production of various functionalized compounds, including heterocycles and peptidomimetics .

Biochemical Applications

The compound has been explored for its potential as a biochemical probe:

- Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, thereby providing insights into enzyme function and regulation .

- Interaction with Biological Targets: The trifluoromethyl group facilitates interactions with biological targets, making it useful in studying protein-ligand interactions and cellular signaling pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is being researched for its therapeutic potential:

- Drug Development: The compound is evaluated for its efficacy as a lead compound in drug discovery processes targeting various diseases, including cancer and autoimmune disorders.

- Pharmacological Studies: Its unique functional groups allow it to modulate biological activity, making it a candidate for developing novel therapeutics .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals:

- Chemical Manufacturing: Employed in synthesizing dyes, pigments, and other industrial chemicals due to its unique reactivity profiles.

- Material Science: Investigated for use in creating materials with specific properties derived from its chemical structure.

Case Study 1: Enzyme Inhibition

A study published in Nature detailed the use of this compound to inhibit the enzyme ERAP1, which plays a role in immune response modulation. The compound demonstrated significant inhibitory effects with an IC50 value below 10 µM, indicating its potential as a therapeutic agent against autoimmune diseases .

Case Study 2: Synthesis of Heterocycles

Research featured in Wiley Online Library highlighted the application of this compound as an intermediate in synthesizing N-heterocycles. The study illustrated how the trifluoromethyl group enhances reactivity during cyclization reactions, leading to high yields of target compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Unlike nitro-substituted analogs (e.g., ethyl 4-nitrobenzene-1-carboximidate), the -CF₃ group avoids redox-related side reactions, making the compound more stable under reducing conditions.

- Compared to 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (a catechol derivative with CAS 62-31-7), the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity but improving membrane permeability in biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride, and what analytical techniques validate its purity?

- Synthesis : The compound is synthesized via multi-step reactions involving intermediates like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride. Key steps include iodination (using N-iodosuccinimide) and purification via silica gel chromatography (0–40% ethyl acetate/hexane gradient) .

- Validation : LCMS (m/z 362 [M+H]⁺) and HPLC (retention time: 1.19 minutes under SMD-TFA05 conditions) are used to confirm molecular identity and purity. X-ray crystallography (via SHELX programs) can resolve structural ambiguities .

Q. How is this compound typically applied in pharmaceutical research?

- It serves as a critical intermediate in synthesizing trifluoromethyl-substituted heterocycles, such as pyrimidine derivatives, which are explored for antiviral and anticancer properties. For example, it is used to prepare 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester, a candidate for drug development .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste must be segregated and disposed via certified hazardous waste services. Similar trifluoromethyl compounds may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during iodination reactions?

- Methodology : Reaction conditions (e.g., stoichiometry of N-iodosuccinimide, temperature, and solvent choice) significantly impact yields. For example, acetic acid as a solvent at room temperature achieves 93% yield after 2.5 hours. Kinetic monitoring via TLC or inline HPLC helps identify optimal termination points .

Q. What strategies resolve contradictions in structural data between spectroscopic and crystallographic analyses?

- Approach : Combine NMR (¹H/¹³C/¹⁹F) for functional group analysis with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. If crystal packing effects distort X-ray data (e.g., SHELXL refinement artifacts), computational modeling (DFT) can reconcile discrepancies .

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?

- Mechanistic Insight : The -CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability. In receptor-binding studies, it increases affinity for hydrophobic pockets (e.g., enzyme active sites). Comparative studies with methyl or chloro analogs show 10–50x higher potency in antiviral assays .

Q. What challenges arise in scaling up the synthesis from milligram to gram quantities?

- Key Issues : Purification efficiency decreases with scale due to silica gel column limitations. Switching to recrystallization (e.g., using ethanol/water mixtures) or automated flash chromatography improves throughput. Contaminants like unreacted aniline derivatives require stringent QC checks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.